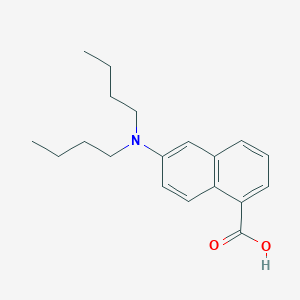
6-(Dibutylamino)naphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dibutylamino)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C20H27NO2. It is a derivative of naphthalene, featuring a carboxylic acid group at the first position and a dibutylamino group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dibutylamino)naphthalene-1-carboxylic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to form 1-aminonaphthalene.
Alkylation: The amino group is alkylated with dibutylamine to form 6-(dibutylamino)naphthalene.
Carboxylation: Finally, the compound is carboxylated at the first position to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of naphthalene-1,6-dicarboxylic acid.
Reduction: Formation of 6-(dibutylamino)naphthalene.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
6-(Dibutylamino)naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Dibutylamino)naphthalene-1-carboxylic acid involves its interaction with various molecular targets. The dibutylamino group can interact with biological membranes, altering their properties and affecting cellular functions. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .
Comparison with Similar Compounds
1-Naphthoic acid: Lacks the dibutylamino group, making it less hydrophobic and less interactive with biological membranes.
2-Naphthoic acid: Similar to 1-naphthoic acid but with the carboxylic acid group at the second position.
6-Aminonaphthalene-1-carboxylic acid: Contains an amino group instead of a dibutylamino group, affecting its reactivity and solubility.
Uniqueness: 6-(Dibutylamino)naphthalene-1-carboxylic acid is unique due to the presence of both the dibutylamino and carboxylic acid groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
591253-37-1 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
6-(dibutylamino)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C19H25NO2/c1-3-5-12-20(13-6-4-2)16-10-11-17-15(14-16)8-7-9-18(17)19(21)22/h7-11,14H,3-6,12-13H2,1-2H3,(H,21,22) |
InChI Key |
RXLXCTLAIODAOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















